

A Technical Guide to 2-Methylpropan-2-olate: Synthesis, Properties, and Applications

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Compound of Interest		
Compound Name:	2-Methylpropan-2-olate	
Cat. No.:	B8740672	Get Quote

Abstract: **2-Methylpropan-2-olate**, commonly known as tert-butoxide, is a sterically hindered, strong, non-nucleophilic base that holds a pivotal role in organic synthesis. Its sodium and potassium salts are indispensable reagents in the pharmaceutical, agrochemical, and materials science sectors for facilitating a variety of chemical transformations, including elimination, condensation, and metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of **2-methylpropan-2-olate**, tailored for researchers, chemists, and professionals in drug development.

Introduction to 2-Methylpropan-2-olate

2-Methylpropan-2-olate is the conjugate base of 2-methylpropan-2-ol (tert-butanol). In practice, it is almost exclusively used as an alkali metal salt, primarily potassium tert-butoxide (KOtBu) and sodium tert-butoxide (NaOtBu). These compounds are valued for their strong basicity, with the conjugate acid, tert-butanol, having a high pKa (~16-19).[1][2] The bulky tertiary butyl group provides significant steric hindrance around the oxygen atom, which renders the alkoxide a poor nucleophile. This unique combination of strong basicity and low nucleophilicity makes tert-butoxide an ideal reagent for promoting specific reaction pathways, such as elimination reactions over substitution, and for the deprotonation of sensitive substrates.

Physicochemical Properties



The properties of tert-butoxide salts are best understood in the context of their parent alcohol, tert-butanol. The steric bulk and electronic effects of the alkyl groups influence the acidity of the alcohol and the reactivity of the resulting alkoxide.

Table 1: Physicochemical Properties of 2-Methylpropan-2-ol (tert-Butanol)

Property	Value	References
Chemical Formula	(СН₃)₃СОН	[1]
Molar Mass	74.12 g/mol	[1][3]
Appearance	Colorless liquid or crystalline solid	[1][4]
Melting Point	25-26 °C	[1][3]
Boiling Point	82-83 °C	[1][3]
Density	0.775 g/mL (at 25 °C)	[1]
рКа	16.5 - 19.2	[1][2][3]
Solubility	Miscible with water, ether, and acetone	[4]

Table 2: Comparative Properties of Sodium and Potassium tert-Butoxide



Property	Sodium tert-Butoxide (NaOtBu)	Potassium tert-Butoxide (KOtBu)
Chemical Formula	(CH₃)₃CONa	(CH₃)₃COK
Molar Mass	96.10 g/mol	112.21 g/mol [5]
CAS Number	865-48-5[6]	865-47-4[5]
Appearance	White to off-white powder[6]	White to pale yellow powder[5]
Melting Point	~180 °C[6]	256–260 °C[5]
Density	1.104 g/cm ³ [6]	0.910 g/cm ³ [5]
Solubility	Reacts with water; slightly soluble in THF[6]	Reacts with water; soluble in THF, DMSO, ether[5]
Key Hazard	Flammable, reacts violently with water, causes severe burns[6][7]	Flammable, moisture-sensitive, strong base[5][8]

Synthesis of 2-Methylpropan-2-olate Salts

The synthesis of tert-butoxide salts can be achieved through various methods, ranging from common laboratory preparations to large-scale industrial processes. The core of the synthesis is the deprotonation of tert-butanol.

Laboratory-Scale Synthesis Protocols

Experimental Protocol 1: Synthesis of Sodium tert-Butoxide via Sodamide

This method is suitable for producing sodium tert-butoxide in a laboratory setting.[9][10]

- Objective: To synthesize sodium tert-butoxide from the reaction of sodamide with anhydrous tert-butanol.
- Materials:
 - 99% Sodamide (NaNH₂)



- 99% Anhydrous tert-butanol
- Inert solvent (e.g., toluene, optional)

Equipment:

- Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
- Heating mantle with temperature controller
- Nitrogen or Argon gas inlet
- Distillation apparatus

Procedure:

- Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon).
- Charge the reactor with a measured amount of 99% sodamide.[10]
- Slowly add 99% anhydrous tert-butanol dropwise to the reactor while stirring.[10]
- After the addition is complete, heat the mixture to 85 °C and maintain it under reflux for 10 hours to ensure the reaction goes to completion.[9][10]
- Once the reaction is complete, configure the apparatus for distillation to remove excess tert-butanol.[10]
- After distillation, allow the resulting solid product to cool to room temperature under an inert atmosphere.
- The final product, 98% sodium tert-butoxide, can then be collected and packaged. The reported yield for this process is approximately 76.3%.[9][10]

Safety Precautions:

 The reaction is exothermic and releases ammonia gas; conduct in a well-ventilated fume hood.



- Sodamide and sodium tert-butoxide are highly reactive with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Industrial-Scale Production

Industrial production focuses on efficiency, safety, and continuous processing.

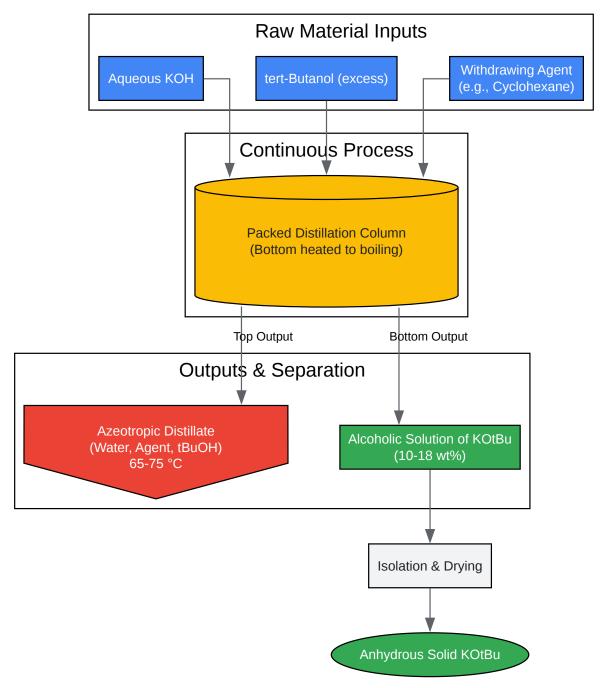
Experimental Protocol 2: Continuous Production of Anhydrous Potassium tert-Butoxide

This method, described in patent literature, allows for the continuous synthesis of KOtBu.[11]

- Objective: To continuously produce anhydrous potassium tert-butoxide from aqueous potassium hydroxide and tert-butanol.
- Process Description:
 - The reaction is carried out in a packed distillation column.
 - Aqueous potassium hydroxide (potash lye) and an excess of tert-butanol are fed into the column.[11]
 - A water-withdrawing agent (entrainer), such as cyclohexane or hexane, is introduced to facilitate the removal of water.[11]
 - The bottom of the column is maintained at the boiling point, promoting the reaction. The
 product, an alcoholic solution of potassium tert-butoxide (typically 10-18 wt%), is
 continuously withdrawn from the bottom.[11]
 - At the top of the column, an azeotropic mixture of the withdrawing agent, tert-butanol, and water is distilled off at 65-75 °C.[11] This effectively removes both the water introduced with the reactants and the water formed during the reaction.
 - The alcoholic solution withdrawn from the bottom is then processed in a separate step (e.g., evaporation, drying) to isolate the anhydrous, solid potassium tert-butoxide.[11]



Industrial Synthesis of Potassium tert-Butoxide



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Continuous production workflow for potassium tert-butoxide.

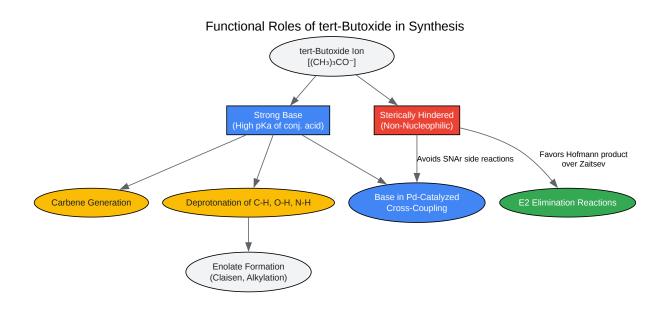


Key Reactions and Applications in Drug Development

The utility of tert-butoxide stems directly from its structural properties. Its strong basicity is employed for deprotonation, while its steric bulk minimizes competing nucleophilic side reactions.

- Elimination Reactions:tert-Butoxide is a classic reagent for inducing E2 elimination reactions. Due to its bulk, it preferentially abstracts a sterically accessible proton, often leading to the formation of the less-substituted (Hofmann) alkene product.
- Deprotonation and Condensation: It is widely used to deprotonate carbon acids, such as ketones and esters, to form enolates for use in condensation reactions like the Claisen condensation and alkylation reactions.[12]
- Palladium-Catalyzed Cross-Coupling: In modern synthetic chemistry, sodium and potassium tert-butoxide are critical bases in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, for the synthesis of aryl amines and ethers, which are common motifs in pharmaceutical compounds.
- Carbene Generation: Potassium tert-butoxide can deprotonate chloroform (CHCl₃) to generate dichlorocarbene (:CCl₂), a reactive intermediate used for cyclopropanation of alkenes.[8]





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Logical relationships of tert-butoxide's properties and applications.

Safety and Handling

Both sodium and potassium tert-butoxide are hazardous materials that require careful handling.

- Reactivity: They react violently with water and moisture, releasing flammable tert-butanol and generating heat.[6][7] Containers must be kept tightly sealed and stored under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
- Corrosivity: These compounds are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[6][7] Contact with moist mucous membranes results in irritation and burns.[7]
- Flammability: The solids are flammable and may ignite on contact with moist air or steam.



Handling: All handling should be performed in a controlled environment, such as a glovebox
or a well-ventilated fume hood, by personnel wearing appropriate PPE, including chemicalresistant gloves, safety goggles, and flame-retardant lab coats.[7] In case of fire, use dry
chemical extinguishers; do not use water.[7]

Conclusion

2-Methylpropan-2-olate, in the form of its sodium and potassium salts, is a powerful and selective tool in organic chemistry. Its unique profile as a strong, sterically hindered base enables a wide range of transformations that are fundamental to the synthesis of complex molecules, including active pharmaceutical ingredients. A thorough understanding of its properties, synthesis, and handling protocols is essential for its safe and effective use in research and development.

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